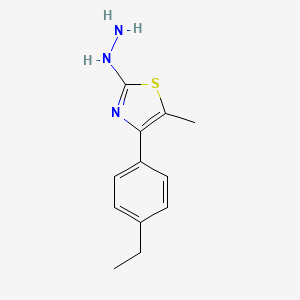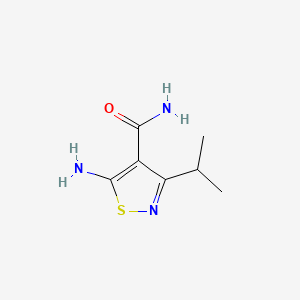
3-(5-p-Tolyl-furan-2-yl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-p-Tolyl-furan-2-yl)-acrylic acid is an organic compound that features a furan ring substituted with a p-tolyl group and an acrylic acid moiety
Méthodes De Préparation
The synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid typically involves the reaction of 5-p-tolyl-furan-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(5-p-Tolyl-furan-2-yl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, especially at the 2 and 3 positions, using reagents like halogens or nitrating agents.
Addition: The double bond in the acrylic acid moiety can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Applications De Recherche Scientifique
3-(5-p-Tolyl-furan-2-yl)-acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
3-(5-p-Tolyl-furan-2-yl)-acrylic acid can be compared with similar compounds such as:
3-(5-p-Tolyl-furan-2-yl)-propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acrylic acid. It exhibits different reactivity and biological activity.
5-(p-Tolyl)-2-furaldehyde: This aldehyde derivative is a precursor in the synthesis of this compound and has its own set of applications in organic synthesis.
Furan-2-carboxylic acid: A simpler furan derivative that serves as a building block in various chemical syntheses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
62806-32-0 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H12O3/c1-10-2-4-11(5-3-10)13-8-6-12(17-13)7-9-14(15)16/h2-9H,1H3,(H,15,16)/b9-7+ |
Clé InChI |
DUQNFABHEUFXNB-VQHVLOKHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


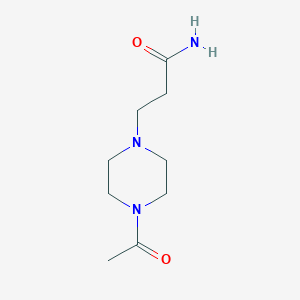
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
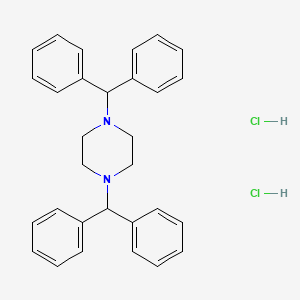
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)

![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)
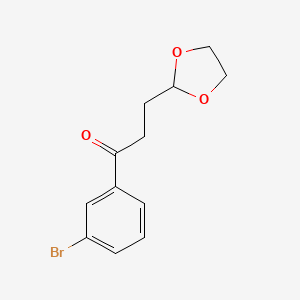
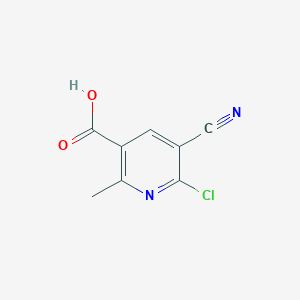
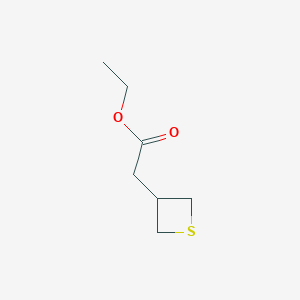
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
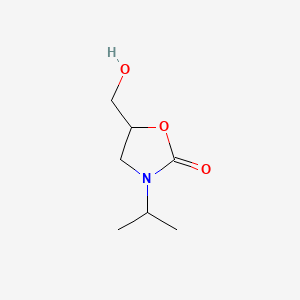
![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)
